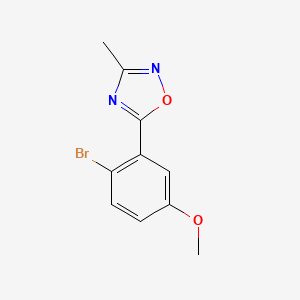

5-(2-Bromo-5-methoxyphenyl)-3-methyl-1,2,4-oxadiazole

描述

5-(2-Bromo-5-methoxyphenyl)-3-methyl-1,2,4-oxadiazole is a chemical compound characterized by its bromo and methoxy functional groups attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazole ring with a methyl group at the third position

Synthetic Routes and Reaction Conditions:

Bromination and Methoxylation: The synthesis begins with the bromination of 2-methoxyphenol to produce 2-bromo-5-methoxyphenol. This is followed by a cyclization reaction to form the oxadiazole ring.

Cyclization Reaction: The cyclization can be achieved using reagents like thionyl chloride (SOCl₂) and hydrazine hydrate (N₂H₄) under controlled temperature conditions to form the oxadiazole ring.

Methylation: The final step involves the methylation of the oxadiazole ring using methylating agents such as methyl iodide (CH₃I) in the presence of a base.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to enhance the reaction efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromo and methoxy positions.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂CrO₄, in acidic or neutral conditions.

Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.

Substitution: Nucleophiles like hydroxide (OH⁻) or alkoxide (RO⁻) in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted phenyl derivatives.

科学研究应用

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: It has potential applications in biological studies, particularly in the development of new pharmaceuticals and agrochemicals. Its reactivity with various biological targets can lead to the discovery of new drugs.

Medicine: The compound may be explored for its therapeutic properties, including its potential use in treating diseases or as a precursor for drug development.

Industry: In the chemical industry, it is used in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism by which 5-(2-Bromo-5-methoxyphenyl)-3-methyl-1,2,4-oxadiazole exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

相似化合物的比较

5-(2-Chloro-5-methoxyphenyl)-3-methyl-1,2,4-oxadiazole: Similar structure with a chlorine atom instead of bromine.

5-(2-Bromo-4-methoxyphenyl)-3-methyl-1,2,4-oxadiazole: Similar structure with the methoxy group at a different position on the phenyl ring.

5-(2-Bromo-5-methoxyphenyl)-2-methyl-1,2,4-oxadiazole: Similar structure with a methyl group at a different position on the oxadiazole ring.

Uniqueness: The presence of the bromo and methoxy groups on the phenyl ring, along with the specific placement of the methyl group on the oxadiazole ring, gives this compound its unique chemical properties and reactivity compared to similar compounds.

This comprehensive overview provides a detailed understanding of 5-(2-Bromo-5-methoxyphenyl)-3-methyl-1,2,4-oxadiazole, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

Overview

5-(2-Bromo-5-methoxyphenyl)-3-methyl-1,2,4-oxadiazole is a synthetic compound characterized by a unique structure that includes a bromo and methoxy functional group on a phenyl ring, linked to a 1,2,4-oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications.

- IUPAC Name : this compound

- Molecular Formula : C₁₀H₉BrN₂O₂

- Molecular Weight : 269.09 g/mol

- CAS Number : 1283108-76-8

Anticancer Properties

Research indicates that compounds within the oxadiazole family exhibit significant anticancer activity. The specific biological activity of this compound has not been extensively documented in isolation; however, related studies on oxadiazole derivatives suggest promising therapeutic potential.

- Mechanism of Action : The mechanism by which oxadiazoles exert their anticancer effects often involves interaction with key molecular targets such as enzymes and receptors involved in cancer progression. For instance, studies have shown that oxadiazole derivatives can inhibit critical pathways associated with tumor growth and metastasis.

- In Vitro Studies : A study focusing on various oxadiazole derivatives reported their cytotoxic effects against different cancer cell lines. For example, derivatives showed varying degrees of cell viability reduction in HepG2 liver cancer cells, with some compounds achieving less than 15% viability at certain concentrations .

- Structure-Activity Relationship (SAR) : The structural modifications of oxadiazoles significantly influence their biological activity. The presence of electron-withdrawing groups like bromine and methoxy has been linked to enhanced anticancer efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-(2-Chloro-5-methoxyphenyl)-3-methyl-1,2,4-oxadiazole | Chlorine instead of bromine | Moderate anticancer effects |

| 5-(2-Bromo-4-methoxyphenyl)-3-methyl-1,2,4-oxadiazole | Methoxy group at different position | Variable activity based on substitution |

| 5-(2-Bromo-5-methoxyphenyl)-2-methyl-1,2,4-oxadiazole | Methyl group at different position | Potentially lower activity compared to target |

Case Study: Anticancer Efficacy

A recent study evaluated the anticancer activity of several oxadiazole derivatives against various human cancer cell lines. The findings indicated that specific substitutions on the oxadiazole ring could lead to enhanced binding affinities for targets involved in cancer cell proliferation:

- Cell Lines Tested : HepG2 (liver), HCT116 (colon), and PC3 (prostate)

| Compound | IC₅₀ (µM) | Cell Line Tested |

|---|---|---|

| 5-(2-Bromo-5-methoxyphenyl)-3-methyl-Oxadiazole | TBD | HepG2 |

| Other Oxadiazoles | Varies | HCT116, PC3 |

The results supported the hypothesis that modifications to the oxadiazole structure can significantly impact its cytotoxicity and selectivity towards cancer cells .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-(2-Bromo-5-methoxyphenyl)-3-methyl-1,2,4-oxadiazole, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole intermediates are prepared by reacting hydroxylamine derivatives with carboxylic acids or esters under reflux conditions. Key intermediates are characterized using IR spectroscopy (to confirm oxadiazole ring formation via C=N stretching at ~1600–1650 cm⁻¹) and NMR (¹H/¹³C for substituent identification). For instance, the methyl group on the oxadiazole ring appears as a singlet at ~2.4 ppm in ¹H NMR, while bromine substituents on the phenyl ring cause distinct splitting patterns in aromatic regions .

Q. How is the purity and identity of this compound validated in academic settings?

- Methodological Answer : Purity is assessed via HPLC with UV detection (e.g., λ = 254 nm), while identity confirmation relies on high-resolution mass spectrometry (HRMS) to match the molecular ion peak (e.g., [M+H]+ or [M+Na]+) with theoretical values. Elemental analysis (C, H, N) is also used to verify stoichiometry, with deviations <0.4% considered acceptable .

Advanced Research Questions

Q. What strategies are employed to optimize reaction yields for this compound derivatives in complex syntheses?

- Methodological Answer : Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency.

- Catalysis : Use of Lewis acids (e.g., ZnCl₂) to accelerate oxadiazole ring closure.

- Temperature control : Reflux conditions (80–120°C) balance reactivity and side-reaction suppression.

Example: A coupling reaction using 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole achieved 36% yield via flash chromatography (hexanes/EtOAc), highlighting the need for iterative solvent gradient optimization .

Q. How do computational models address contradictions in thermochemical data for this compound?

- Methodological Answer : Isospectral Response Equation Quantification (ISREQ) models resolve discrepancies by analyzing descriptor-balance in QSPR datasets. For example, outliers in oligo(3-methyl-1,2,4-oxadiazole) studies were identified by removing structurally anomalous data points (e.g., short quinoidal sections), improving regression fits (R² > 0.95). This approach validates experimental thermochemical properties (e.g., singlet bipolaron stability) against theoretical predictions .

Q. What in vitro methodologies are used to assess metabolic stability of this compound derivatives?

- Methodological Answer :

- Liver microsomes : Incubate the compound with NADPH-regenerating systems to monitor oxidative metabolism (e.g., hydroxylation or ring cleavage via LC-MS).

- Hepatocytes : Evaluate phase II conjugation pathways (e.g., glucuronidation) using species-specific cells.

Example: In rat hepatocytes, 3-methyl-1,2,4-oxadiazole derivatives undergo methyl group hydroxylation as the dominant metabolic pathway, with interspecies consistency in microsomal profiles .

Q. How are crystallographic tools like SHELX applied to resolve structural ambiguities in this compound?

- Methodological Answer :

- SHELXD : Solves crystal structures using dual-space algorithms for heavy atoms (e.g., bromine).

- SHELXL : Refines structures against high-resolution data, optimizing bond lengths/angles. For brominated derivatives, anisotropic displacement parameters (ADPs) are critical to model electron density around Br atoms accurately.

Example: SHELX’s robustness in handling twinned data makes it suitable for resolving steric clashes in substituted oxadiazole crystals .

Q. Data Contradiction Analysis

Q. How can researchers reconcile conflicting metabolic stability data between in vitro models and in vivo studies for this compound?

- Methodological Answer : Cross-validate using:

- Isotopic labeling : Track metabolites via ²H or ¹⁴C labeling in hepatocytes vs. whole-animal studies.

- Enzyme inhibition assays : Identify cytochrome P450 isoforms responsible for discrepancies (e.g., CYP3A4 vs. CYP2D6 dominance).

Example: Interspecies differences in 3-methyl-1,2,4-oxadiazole metabolism were minimized by aligning microsomal incubation conditions with physiological pH/temperature .

Q. Tables for Key Data

属性

IUPAC Name |

5-(2-bromo-5-methoxyphenyl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-6-12-10(15-13-6)8-5-7(14-2)3-4-9(8)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMOOQJGKHOELR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(C=CC(=C2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。